molecular formula C18H14N4O2 B1425017 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one CAS No. 1325306-36-2

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

Cat. No.: B1425017
CAS No.: 1325306-36-2
M. Wt: 318.3 g/mol
InChI Key: JFYXPHRMVVYDDE-UHFFFAOYSA-N
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Description

4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a phthalazinone core linked to an oxadiazole ring, which is further substituted with a dimethylphenyl group. The combination of these functional groups imparts distinct chemical and physical properties to the molecule.

Preparation Methods

The synthesis of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxadiazole ring, which is then coupled with the phthalazinone core. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: The molecule can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents for these reactions include halogens, acids, and bases.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It has shown promise in biological assays, particularly in the context of enzyme inhibition and receptor binding studies.

    Medicine: Preliminary research suggests potential therapeutic applications, including anti-cancer and anti-inflammatory activities.

    Industry: The compound’s stability and reactivity make it suitable for use in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects. The pathways involved often include modulation of signal transduction processes and alteration of gene expression patterns.

Comparison with Similar Compounds

When compared to other similar compounds, 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one stands out due to its unique combination of functional groups. Similar compounds include:

    4-(3-(3,5-Dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one: This compound shares the phthalazinone core but differs in the substituent groups, leading to different chemical and biological properties.

    3,4-Dimethylphenyl derivatives: These compounds have similar aromatic substitution patterns but lack the oxadiazole ring, resulting in distinct reactivity and applications.

Properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c1-10-7-8-12(9-11(10)2)16-19-18(24-22-16)15-13-5-3-4-6-14(13)17(23)21-20-15/h3-9H,1-2H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYXPHRMVVYDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NNC(=O)C4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Reactant of Route 2
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Reactant of Route 3
Reactant of Route 3
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Reactant of Route 4
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Reactant of Route 5
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
Reactant of Route 6
Reactant of Route 6
4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one

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